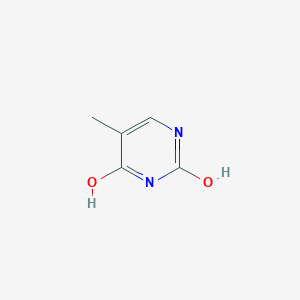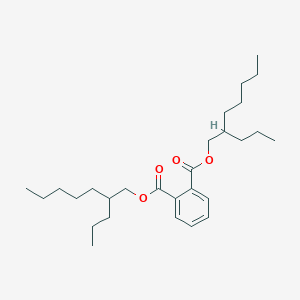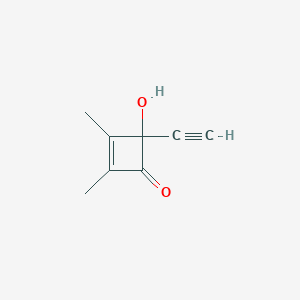
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), also known as EDDMCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclobutenones and has a unique structure that makes it an attractive target for chemical synthesis and biological investigations.
Mecanismo De Acción
The mechanism of action of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) involves the inhibition of the Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to downregulate the expression of Akt and mTOR, leading to the inhibition of cell cycle progression and induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is particularly relevant in cancer research, as angiogenesis is critical for tumor growth and metastasis. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has also been shown to have anti-inflammatory effects, which may have therapeutic implications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) is its high potency and selectivity towards cancer cells, which makes it an attractive candidate for drug development. However, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has some limitations in lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Direcciones Futuras
There are several future directions for research on 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicology of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), which will be critical for its development as a drug candidate. Furthermore, the development of novel synthesis methods for 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) and its derivatives will enable the exploration of its chemical and biological properties.
Métodos De Síntesis
The synthesis of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) can be achieved through several methods, including the reaction of 2-cyclobuten-1-one with ethynylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-cyclobuten-1-one with copper acetylide, followed by hydrolysis and oxidation. These methods have been optimized to yield high purity and high yield of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI).
Aplicaciones Científicas De Investigación
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have demonstrated that 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Propiedades
Número CAS |
130352-45-3 |
|---|---|
Nombre del producto |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4-ethynyl-4-hydroxy-2,3-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8O2/c1-4-8(10)6(3)5(2)7(8)9/h1,10H,2-3H3 |
Clave InChI |
HLAOHPUHYZHKIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)(C#C)O)C |
SMILES canónico |
CC1=C(C(C1=O)(C#C)O)C |
Sinónimos |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



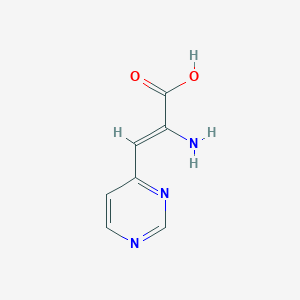
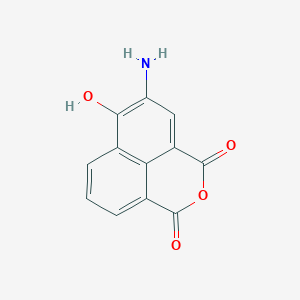
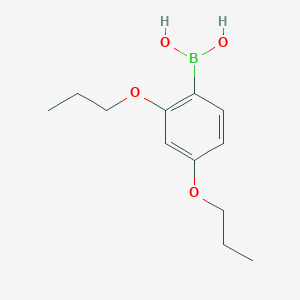
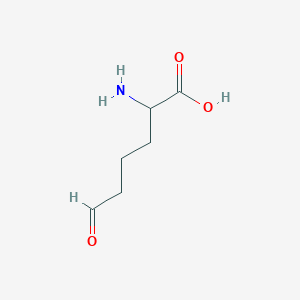
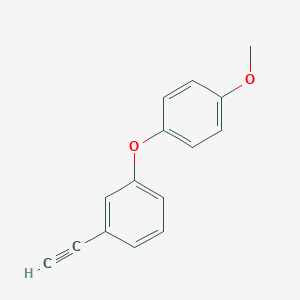
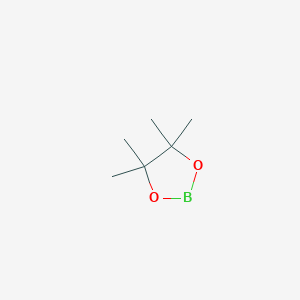
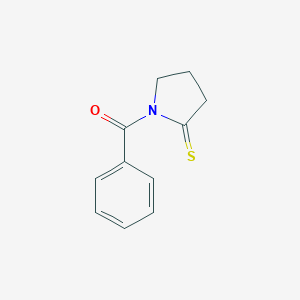
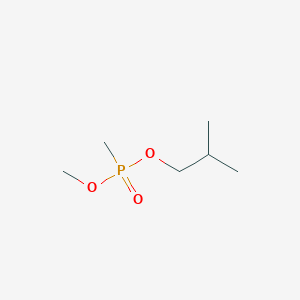
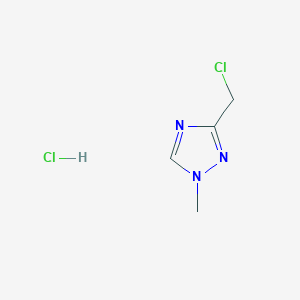
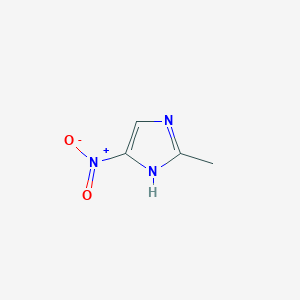
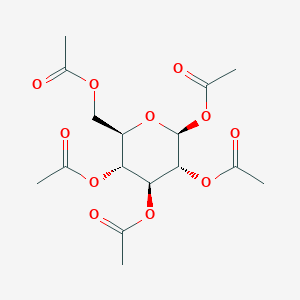
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
